(R)-N-((R)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of tert-butyl, phenyl, dicyclohexylphosphanyl, and sulfinamide groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dicyclohexylphosphanyl phenyl intermediate, followed by the introduction of the tert-butyl and sulfinamide groups under controlled reaction conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The phenyl and tert-butyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
®-N-(®-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions and as a building block for complex organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor for various compounds.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: Utilized in chemical research and synthesis.
Uniqueness
®-N-(®-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C33H50NOPS |
---|---|
Molecular Weight |
539.8 g/mol |
IUPAC Name |
N-[(R)-(4-tert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H50NOPS/c1-32(2,3)26-23-21-25(22-24-26)31(34-37(35)33(4,5)6)29-19-13-14-20-30(29)36(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-24,27-28,31,34H,7-12,15-18H2,1-6H3/t31-,37?/m1/s1 |
InChI Key |
APVDOIBDEOROMM-XWIDTHKNSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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